molecular formula C27H27BrN2O5 B11552825 2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate CAS No. 339580-46-0

2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate

Cat. No.: B11552825
CAS No.: 339580-46-0
M. Wt: 539.4 g/mol
InChI Key: QWLKPDHXKPBCIW-WKULSOCRSA-N
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Description

2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate is a complex organic compound with a unique structure that includes methoxy, hydrazone, and bromobenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate typically involves multiple steps, including the formation of hydrazones and the introduction of methoxy and bromobenzoate groups. One common method involves the reaction of 5-methyl-2-(propan-2-yl)phenol with acetic anhydride to form the corresponding acetate, followed by reaction with hydrazine to form the hydrazone. This intermediate is then reacted with 3-bromobenzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The hydrazone group can be reduced to form hydrazines.

    Substitution: The bromobenzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoic acid.

Scientific Research Applications

2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy and bromobenzoate groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate is unique due to the presence of the 5-methyl-2-(propan-2-yl)phenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities .

Properties

CAS No.

339580-46-0

Molecular Formula

C27H27BrN2O5

Molecular Weight

539.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C27H27BrN2O5/c1-17(2)22-10-8-18(3)12-24(22)34-16-26(31)30-29-15-19-9-11-23(25(13-19)33-4)35-27(32)20-6-5-7-21(28)14-20/h5-15,17H,16H2,1-4H3,(H,30,31)/b29-15+

InChI Key

QWLKPDHXKPBCIW-WKULSOCRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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